molecular formula C10H13NO4 B13051663 (3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid

(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid

Cat. No.: B13051663
M. Wt: 211.21 g/mol
InChI Key: FHZYTNJJWQHGAC-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid is a chiral amino acid derivative This compound features an amino group, a carboxyl group, and a side chain that includes a hydroxy and methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . This reaction typically requires mild conditions and can be catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under oxidative conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and various substituted amides or esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic hydroxyl group can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-hydroxybutanoic acid: Shares a similar amino and hydroxy functional group but lacks the methoxy-substituted phenyl ring.

    4-Hydroxy-3-methoxybenzaldehyde: Contains a similar phenolic structure but lacks the amino acid backbone.

Uniqueness

(3S)-3-Amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid is unique due to its combination of an amino acid backbone with a hydroxy and methoxy-substituted phenyl ring.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(3S)-3-amino-3-(2-hydroxy-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1

InChI Key

FHZYTNJJWQHGAC-QMMMGPOBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H](CC(=O)O)N)O

Canonical SMILES

COC1=CC(=C(C=C1)C(CC(=O)O)N)O

Origin of Product

United States

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